molecular formula C9H16ClNS B1446882 1-(Thiophen-3-yl)pentan-1-amine hydrochloride CAS No. 1864058-43-4

1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Cat. No. B1446882
M. Wt: 205.75 g/mol
InChI Key: HQNMNOMSUBBORN-UHFFFAOYSA-N
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Description

“1-(Thiophen-3-yl)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H16ClNS1. It has a molecular weight of 205.75 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride”. However, it’s worth noting that thiophen-3-amine, a related compound, is available for sale and could potentially be used as a starting point in the synthesis2.



Molecular Structure Analysis

The molecular structure of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” is represented by the formula C9H16ClNS1. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-(Thiophen-3-yl)pentan-1-amine hydrochloride”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” are not fully detailed in the available sources. However, it’s known that it has a molecular weight of 205.75 g/mol1.


Scientific Research Applications

  • Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
    • Application : This research focused on the synthesis of novel thiophene containing 1,3-diarylpyrazole derivatives and studying their anticancer activity .
    • Method : The structures of the synthesized compounds were determined by IR, 1 H-NMR, and HRMS analysis. The anticancer activity of the title compounds against MCF7, MDA-MB-231, HeLa, Raji, and HL60 human cancer cells growth were investigated by MTT assay .
    • Results : Raji and HL60 cells exhibited more sensitivity to synthesized compounds. (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1 H -pyrazol-4-yl)-methanone ( 4c) possessed the highest growth inhibitory effect on Raji and HL60 cancer cells (GI 50 25.2 ± 3.2 and 28.3 ± 1.53 μM, respectively) .

Safety And Hazards

The safety and hazards associated with “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” are not specified in the available sources.


Future Directions

The future directions for the research and application of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” are not clear from the available information.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

1-thiophen-3-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-2-3-4-9(10)8-5-6-11-7-8;/h5-7,9H,2-4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNMNOMSUBBORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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